molecular formula C15H14ClN B13936149 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13936149
M. Wt: 243.73 g/mol
InChI Key: NNTDWJOCRYGCMV-UHFFFAOYSA-N
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Description

7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and a phenyl group at the 1st position of the tetrahydroisoquinoline skeleton. It is a significant intermediate in organic synthesis and has various applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically proceeds under reflux conditions, leading to the formation of the desired tetrahydroisoquinoline derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroisoquinolines .

Scientific Research Applications

7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders and infectious diseases.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and dyes

Mechanism of Action

The mechanism of action of 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the chlorine and phenyl groups, which confer distinct chemical properties and biological activities. This unique structure allows for targeted interactions with specific molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

7-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H14ClN/c16-13-7-6-11-8-9-17-15(14(11)10-13)12-4-2-1-3-5-12/h1-7,10,15,17H,8-9H2

InChI Key

NNTDWJOCRYGCMV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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